molecular formula C12H16O2 B14735508 2-(4-Propan-2-ylphenyl)-1,3-dioxolane CAS No. 5458-26-4

2-(4-Propan-2-ylphenyl)-1,3-dioxolane

Cat. No.: B14735508
CAS No.: 5458-26-4
M. Wt: 192.25 g/mol
InChI Key: NXCFVTQVXAKKRD-UHFFFAOYSA-N
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Description

2-(4-Propan-2-ylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring attached to a phenyl group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propan-2-ylphenyl)-1,3-dioxolane typically involves the reaction of 4-isopropylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propan-2-ylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

2-(4-Propan-2-ylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Propan-2-ylphenyl)-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that can modulate biological activities. For example, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

2-(4-Propan-2-ylphenyl)-1,3-dioxolane can be compared with other similar compounds such as:

    1,3-Dioxolane: A simpler dioxolane compound without the phenyl and propan-2-yl groups.

    2-(4-Methylphenyl)-1,3-dioxolane: Similar structure but with a methyl group instead of a propan-2-yl group.

    2-(4-Ethylphenyl)-1,3-dioxolane: Similar structure but with an ethyl group instead of a propan-2-yl group.

Properties

CAS No.

5458-26-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)-1,3-dioxolane

InChI

InChI=1S/C12H16O2/c1-9(2)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-6,9,12H,7-8H2,1-2H3

InChI Key

NXCFVTQVXAKKRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2OCCO2

Origin of Product

United States

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